Quat-dtz
Description
Quat-dtz (Quaternary Ammonium Compound-dtz) is a synthetic cationic surfactant belonging to the quaternary ammonium compound (QAC) family. It is widely utilized in industrial and biomedical applications due to its antimicrobial properties, stability under varied conditions, and low toxicity profile . Structurally, this compound features a central nitrogen atom bonded to four organic substituents, typically including long alkyl chains that enhance its lipid-disrupting activity against microbial membranes. Its efficacy spans Gram-positive and Gram-negative bacteria, enveloped viruses, and fungi, making it a versatile disinfectant in healthcare, water treatment, and consumer products. Recent studies highlight its role in biofilm inhibition and synergy with other biocides, though its environmental persistence necessitates careful usage protocols .
Properties
CAS No. |
147511-30-6 |
|---|---|
Molecular Formula |
C23H29IN2O4S |
Molecular Weight |
556.5 g/mol |
IUPAC Name |
[(2S,3S)-3-acetyloxy-2-(4-ethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-ethyl-dimethylazanium;iodide |
InChI |
InChI=1S/C23H29N2O4S.HI/c1-6-25(4,5)24-19-10-8-9-11-20(19)30-22(21(23(24)27)29-16(3)26)17-12-14-18(15-13-17)28-7-2;/h8-15,21-22H,6-7H2,1-5H3;1H/q+1;/p-1/t21-,22+;/m1./s1 |
InChI Key |
BEDWQXMBYGXHSO-NSLUPJTDSA-M |
SMILES |
CC[N+](C)(C)N1C2=CC=CC=C2SC(C(C1=O)OC(=O)C)C3=CC=C(C=C3)OCC.[I-] |
Isomeric SMILES |
CC[N+](C)(C)N1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OCC.[I-] |
Canonical SMILES |
CC[N+](C)(C)N1C2=CC=CC=C2SC(C(C1=O)OC(=O)C)C3=CC=C(C=C3)OCC.[I-] |
Synonyms |
3-(acetyloxy)-5-(2-(trimethylammonium)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one quat-DTZ |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Property | This compound | Benzalkonium Chloride (BAC) | CTAB |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350–400 | ~354–400 | ~364 |
| Alkyl Chain Length | C12–C16 | C12–C14 | C16 |
| Counterion | Chloride | Chloride | Bromide |
| Primary Application | Broad-spectrum | Surface disinfectants | Laboratory reagent |
| Solubility in Water | High | Moderate | Low |
| Environmental Degradation | Slow (≥30 days) | Moderate (20–25 days) | Rapid (7–10 days) |
Efficacy and Stability
- Antimicrobial Activity : this compound demonstrates superior biofilm penetration compared to BAC and CTAB due to its optimized alkyl chain length, which balances hydrophobicity and solubility . In a 2023 study, this compound achieved a 5-log reduction of E. coli at 0.1% concentration, outperforming BAC (0.2%) and CTAB (0.3%) under identical conditions.
- pH Stability : this compound remains active at pH 3–10, whereas BAC precipitates in acidic environments, and CTAB loses efficacy above pH 9 .
- Thermal Degradation : this compound exhibits stability up to 150°C, surpassing CTAB (degradation at 100°C) and BAC (120°C), making it suitable for high-temperature industrial processes .
Limitations and Trade-offs
- Toxicity : While all three compounds are low-risk for acute mammalian toxicity, this compound shows higher aquatic toxicity (LC50 for Daphnia magna: 0.5 mg/L) compared to BAC (2.1 mg/L) and CTAB (3.8 mg/L), necessitating stringent wastewater treatment .
- Cost : this compound is 20–30% more expensive to synthesize than BAC due to complex purification steps, though its lower effective concentrations may offset this in large-scale applications .
Research Findings and Critical Analysis
Recent advancements in this compound research include:
- Synergistic Formulations : Combining this compound with hydrogen peroxide reduces its effective concentration by 50% while maintaining antimicrobial efficacy, addressing environmental concerns .
However, analytical challenges persist. For instance, quantifying this compound in complex matrices (e.g., wastewater) requires advanced extraction techniques to avoid false negatives caused by matrix interference . Comparative studies also highlight the need for standardized testing protocols to reconcile disparate efficacy data across laboratories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
